molecular formula C8H4ClF3O B7973502 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone

2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone

Cat. No.: B7973502
M. Wt: 208.56 g/mol
InChI Key: WPFXDSSNNHJAGA-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone is an important organic compound used in various fields of scientific research and industrial applications. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone typically involves the reaction of 3-fluorobenzaldehyde with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production of by-products. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include substituted derivatives, oxidized products such as carboxylic acids, and reduced products such as alcohols .

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit or activate enzymes by forming covalent bonds with active site residues, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct reactivity and chemical properties, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-8(11,12)7(13)5-2-1-3-6(10)4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFXDSSNNHJAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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